molecular formula C11H8N2O3 B8405236 3-(4-Hydroxy-2-nitrophenyl)pyridine

3-(4-Hydroxy-2-nitrophenyl)pyridine

Cat. No.: B8405236
M. Wt: 216.19 g/mol
InChI Key: PRKQPNISRUIQJJ-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-hydroxy-2-nitrophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The nitro (-NO₂) and hydroxyl (-OH) groups at the 2- and 4-positions of the phenyl ring, respectively, influence its solubility, reactivity, and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-nitro-4-pyridin-3-ylphenol

InChI

InChI=1S/C11H8N2O3/c14-9-3-4-10(11(6-9)13(15)16)8-2-1-5-12-7-8/h1-7,14H

InChI Key

PRKQPNISRUIQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Nitrophenyl)pyridine (CAS 4282-46-6)
  • Structure : Lacks the hydroxyl group at the phenyl 4-position.
  • Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity and increases hydrophobicity compared to 3-(4-Hydroxy-2-nitrophenyl)pyridine. This compound is primarily used in organic synthesis but lacks documented biological activity in the provided evidence .
  • Safety : Classified as hazardous upon inhalation, requiring strict handling protocols .
2,4-Dihydroxy-3-nitropyridine
  • Structure : Features a pyridine ring with hydroxyl groups at the 2- and 4-positions and a nitro group at the 3-position.
  • Properties : The additional hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability. It serves as a precursor for chlorinated pyridine derivatives used in agrochemicals and pharmaceuticals .
  • Synthesis : Prepared via nitration of 2,4-dihydroxypyridine using nitric acid and sulfuric acid .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
  • Structure : Contains a carboxyl (-COOH) and fluorine substituent on the phenyl ring, alongside a pyridine-hydroxyl group.
  • Fluorine enhances metabolic stability .
LSD1 Inhibitors with Pyridine Cores

and highlight pyridine-containing LSD1 inhibitors, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, which exhibit nanomolar inhibitory activity (Ki = 29 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Key structural differences from this compound include:

  • Basic amine substituents (e.g., piperidin-4-ylmethyl) that enhance binding to LSD1’s Asp555 via hydrogen bonding .
Impact of Nitro and Hydroxy Groups
  • Enzyme Selectivity : The nitro group in this compound may mimic the electron-deficient flavin ring of FAD in LSD1, improving binding affinity. However, hydroxyl groups can reduce selectivity if they interact promiscuously with off-target enzymes like MAO-B .
  • Cellular Activity: Compounds with nitro and hydroxyl substituents, such as compound 17 in (Ki = 2.3 μM for LSD1), show potent anti-proliferative effects in leukemia cells (EC₅₀ = 280 nM) but minimal toxicity to normal cells. This suggests that this compound’s substituents may similarly balance efficacy and safety .

Structural-Activity Relationship (SAR) Insights

Compound Key Substituents LSD1 Ki (μM) MAO-B Selectivity Cell EC₅₀ (nM)
This compound 4-OH, 2-NO₂ on phenyl Not reported Unknown Not reported
Compound 17 () 6-Me, 4-CF₃ on phenyl 0.0023 >640-fold 280
2-(4-Nitrophenyl)pyridine 4-NO₂ on phenyl Inactive None Inactive
2,4-Dihydroxy-3-nitropyridine 2-OH, 4-OH, 3-NO₂ on pyridine Not tested Not tested Not tested
  • Key Observations :
    • Nitro groups at meta/para positions enhance LSD1 inhibition but require balancing with hydrophilic groups (e.g., -OH) to maintain solubility .
    • Hydroxyl groups improve target engagement but may necessitate protective strategies (e.g., prodrugs) to enhance bioavailability .

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